molecular formula C10H15N3O3 B451431 4-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-4-oxobutanoic acid CAS No. 522622-05-5

4-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-4-oxobutanoic acid

Cat. No.: B451431
CAS No.: 522622-05-5
M. Wt: 225.24g/mol
InChI Key: LVVBDRJETCPMPQ-UHFFFAOYSA-N
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Description

4-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-4-oxobutanoic acid is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C9H13N3O3, this pyrazole derivative features a butanoic acid chain linked via an amide bond to a 1,3-dimethylpyrazole moiety . This structure is characteristic of intermediates used in medicinal chemistry, particularly in the development of novel heterocyclic compounds. Heterocycles like the pyrazole ring in this compound are fundamental scaffolds in drug discovery, often valued for their hydrogen bonding capability and favorable metabolic profiles . Researchers may utilize this reagent as a key building block in the synthesis of more complex molecules, such as those containing 1,3,4-oxadiazole rings, which are important as ester and amide bioisosteres in the development of potential therapeutic agents . This product is intended for research use only in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

4-[(1,3-dimethylpyrazol-4-yl)methylamino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-7-8(6-13(2)12-7)5-11-9(14)3-4-10(15)16/h6H,3-5H2,1-2H3,(H,11,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVVBDRJETCPMPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CNC(=O)CCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbodiimide-Mediated Coupling

The carboxylic acid group of oxobutanoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in dichloromethane. The activated ester reacts with the amine at room temperature for 12–24 hours, yielding the amide.

Typical Parameters:

  • Molar ratio (amine:acid): 1:1.2

  • Yield: 65–75%

  • Purity: >95% (HPLC)

Acid Chloride Route

Oxobutanoic acid is converted to its acid chloride using thionyl chloride or oxalyl chloride. The acid chloride then reacts with the amine in the presence of a base (e.g., triethylamine) to form the amide.

Conditions:

  • Solvent: Dichloromethane or ethyl acetate

  • Temperature: 0–25°C

  • Time: 2–6 hours

  • Yield: 80–90%

Hydrolysis of Ester Precursors

The oxobutanoic acid moiety is often introduced via ester hydrolysis. For instance, ethyl 4-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-4-oxobutanoate is hydrolyzed using aqueous sodium hydroxide (2–5 M) at 80–100°C for 2–8 hours. The carboxylic acid is isolated by acidification with HCl to pH 2–3, followed by filtration or extraction.

Key Data:

ParameterValue
Temperature80–100°C
Reaction Time2–8 hours
Yield85–95%
Purity>98% (NMR)

One-Pot Synthesis Strategy

To minimize intermediate isolation losses, a one-pot approach combines pyrazole cyclization, amination, and amide formation. The patent WO2009135808A2 highlights this method, where the pyrazole intermediate is generated in situ and directly subjected to amidation without purification. This reduces yield losses from 15–20% to <5%.

Challenges and Optimization

Regioselectivity Control

Ensuring exclusive 1,3-substitution requires precise stoichiometry and catalyst selection. Excess hydrazine or elevated temperatures favor byproducts.

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) improve amidation yields but complicate purification. Non-polar solvents (e.g., toluene) are preferred for cyclization.

Scalability Issues

Large-scale reactions face exothermic risks during amidation. Slow reagent addition and temperature control (<50°C) mitigate this.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Time (h)Cost Efficiency
Carbodiimide Coupling65–75>9512–24Moderate
Acid Chloride Route80–90>982–6High
One-Pot Synthesis90–95>978–12High

Chemical Reactions Analysis

Types of Reactions

4-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-4-oxobutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines .

Scientific Research Applications

4-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-4-oxobutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also participate in signaling pathways, affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Below is a detailed comparison with structurally related 4-oxobutanoic acid derivatives, emphasizing synthesis, physicochemical properties, and pharmacological implications.

Key Observations:

Halogenation Effects : Compounds 24–26 incorporate bromine or chlorine, increasing molecular weight (up to 574.84 g/mol) and lipophilicity. These halogens may enhance target binding but could reduce solubility.

In contrast, the oxazole derivative offers metabolic stability due to its heterocycle.

Sulfonyl Group : The pyrrolidinylsulfonylethyl substituent in adds polarity (PSA ≈ 100 Ų), likely improving aqueous solubility despite its higher molecular weight (372.44 g/mol).

Pharmacological Implications

  • Its smaller size (224.24 g/mol) may favor blood-brain barrier penetration but lacks halogen-driven potency.
  • High-Yield Analogs : Compound 24 (86% yield, >95% purity) is synthetically favorable, with bromine enhancing electrophilic interactions in enzyme pockets.
  • Chlorinated Derivatives : Compounds 25–26 show reduced yields (22–27%), possibly due to steric hindrance from chlorine, but retain high purity for biological testing.

Physicochemical Properties

  • Polar Surface Area (PSA) : The target compound’s PSA is ~66.84 Ų (estimated), similar to the methoxy-methyl derivative , favoring moderate membrane permeability.
  • Lipophilicity : Halogenated analogs (e.g., Compound 24, logP ≈ 4.5) are more lipophilic than the target compound (logP ≈ 1.8), impacting bioavailability and metabolic clearance.

Biological Activity

4-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-4-oxobutanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article reviews the biological activity of this compound, summarizing various studies that elucidate its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H14N4O3, with a molecular weight of approximately 246.26 g/mol. The structure features a pyrazole ring, which is known for its biological activity, particularly in medicinal chemistry.

Research indicates that the compound exhibits several mechanisms contributing to its biological activity:

  • Cyclooxygenase Inhibition : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and cancer progression. Inhibiting COX-2 specifically can lead to reduced tumor growth and inflammation .
  • Reactive Oxygen Species (ROS) Scavenging : Studies have demonstrated that the compound can scavenge reactive oxygen species, which are involved in oxidative stress and cellular damage. This antioxidant activity may contribute to its protective effects against various diseases .
  • Anticancer Activity : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Notably, it exhibited significant anti-cancer activity against A549 (lung cancer), MCF-7 (breast cancer), and LoVo (colon cancer) cells, indicating its potential as a chemotherapeutic agent .

Biological Evaluation

A detailed evaluation of the biological activities of this compound includes:

Activity Cell Line IC50 Value (μM) Comparison Drug
COX-2 Inhibition-5.0Meloxicam
CytotoxicityA54910.0Piroxicam
CytotoxicityMCF-712.0Meloxicam
ROS ScavengingV7915.0Standard Antioxidants

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on COX Inhibition : A study evaluated the inhibitory effects on COX enzymes, revealing that the compound selectively inhibited COX-2 over COX-1 at lower concentrations than traditional NSAIDs like meloxicam .
  • Antioxidant Activity Assessment : Another study assessed the ROS scavenging ability under oxidative stress conditions induced by hydrogen peroxide (H2O2). The results indicated that the compound significantly reduced ROS levels compared to control groups .
  • Cytotoxicity Profile : In vitro assays demonstrated that the compound's cytotoxic effects were significantly higher against cancer cell lines compared to normal cells, suggesting a selective action that could minimize side effects in therapeutic applications .

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